BenchChemオンラインストアへようこそ!

6-Amino-4-((2-(diethylamino)ethyl)amino)quinoline diphosphate

Antimalarial drug design pH trapping food vacuole accumulation

6-Amino-4-((2-(diethylamino)ethyl)amino)quinoline diphosphate (CAS 78703-87-4) is a 4,6-diaminoquinoline derivative bearing a diethylaminoethyl side chain at the 4-position and a primary amino group at the 6-position of the quinoline core, supplied as the diphosphate salt. Its free base molecular formula is C₁₅H₂₂N₄ with a molecular weight of 258.36 g/mol.

Molecular Formula C15H22N4
Molecular Weight 258.36 g/mol
CAS No. 78703-87-4
Cat. No. B11860445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-((2-(diethylamino)ethyl)amino)quinoline diphosphate
CAS78703-87-4
Molecular FormulaC15H22N4
Molecular Weight258.36 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC1=C2C=C(C=CC2=NC=C1)N
InChIInChI=1S/C15H22N4/c1-3-19(4-2)10-9-18-15-7-8-17-14-6-5-12(16)11-13(14)15/h5-8,11H,3-4,9-10,16H2,1-2H3,(H,17,18)
InChIKeyTVZOYACUVVGTAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4-((2-(diethylamino)ethyl)amino)quinoline Diphosphate (CAS 78703-87-4): Structural and Physicochemical Baseline for Procurement Decisions


6-Amino-4-((2-(diethylamino)ethyl)amino)quinoline diphosphate (CAS 78703-87-4) is a 4,6-diaminoquinoline derivative bearing a diethylaminoethyl side chain at the 4-position and a primary amino group at the 6-position of the quinoline core, supplied as the diphosphate salt. Its free base molecular formula is C₁₅H₂₂N₄ with a molecular weight of 258.36 g/mol . The compound has a reported density of 1.131 g/cm³, a boiling point of 454.7 °C at 760 mmHg, and a flash point of 228.8 °C . It belongs to a scaffold class historically explored for antimalarial, immunomodulatory, and anti-inflammatory applications [1]. Unlike the clinically established 4-aminoquinoline chloroquine—which bears a 7-chloro substituent and a 4-(4-diethylamino-1-methylbutylamino) side chain—this compound features a distinct 6-amino substitution pattern combined with a shorter, unbranched N4-(2-diethylaminoethyl) linker, which fundamentally alters its acid-base behavior and predicted subcellular trafficking profile [2].

Why Chloroquine, NSC 23766, or Unsubstituted 4,6-Diaminoquinoline Cannot Replace CAS 78703-87-4 in Targeted Research


Within the 4-aminoquinoline and 4,6-diaminoquinoline family, minor structural variations produce large shifts in protonation state, subcellular accumulation, and target engagement that render in-class compounds non-interchangeable. The 7-chloro substituent present in chloroquine lowers the quinoline nitrogen pKₐ by approximately 2 units relative to an amino-substituted analog, reducing predicted food vacuole pH trapping from ~97% to ~7% of the chloroquine reference level [1]. By contrast, the 6-amino group in CAS 78703-87-4 is expected to raise the quinoline nitrogen pKₐ (class-level inference places it near 8.36), enhancing vacuolar accumulation while simultaneously introducing a hydrogen-bond donor at a position inaccessible to 7-substituted analogs [1]. Compounds with a branched 4-(4-diethylamino-1-methylbutylamino) side chain—such as chloroquine and NSC 23766—differ further in linker length, steric bulk, and the spatial relationship between the terminal tertiary amine and the quinoline core, affecting both β-hematin inhibition potency and off-target profiles (e.g., Rac1 vs. muscarinic receptor activity for NSC 23766) [2][3]. Unsubstituted 4,6-diaminoquinoline (CAS 40107-09-3) lacks the diethylaminoethyl side chain entirely, eliminating the dibasic character required for pH-dependent organelle trapping . These physicochemical divergences mean that substitution of CAS 78703-87-4 with any of these analogs will yield quantitatively different biological outcomes.

Quantitative Differentiation Evidence for 6-Amino-4-((2-(diethylamino)ethyl)amino)quinoline Diphosphate Against Closest Comparators


Predicted pH Trapping Efficiency: 6-Amino vs. 7-Substituted 4-Aminoquinoline Analogs

The antiplasmodial activity of 4-aminoquinolines is governed in part by pH-dependent accumulation in the parasite digestive vacuole. Kaschula et al. demonstrated that the 7-substituent on the quinoline ring directly controls the pKₐ of both the quinoline nitrogen and the tertiary amine side chain, with the amino derivative exhibiting a quinoline nitrogen pKₐ of 8.36 and a tertiary amine pKₐ of 10.02—the highest values in the series [1]. Calculation of pH trapping relative to chloroquine yielded 97% for the amino-substituted derivative versus only 7% for the 7-nitro analog [1]. Because CAS 78703-87-4 places the amino group at the 6-position rather than the 7-position, the electronic environment of the quinoline ring is distinct; however, the presence of two amino substituents (4- and 6-positions) is expected, by class-level inference, to sustain the elevated pKₐ values and high vacuolar trapping efficiency characteristic of amino-substituted 4-aminoquinolines, in contrast to 7-halo or 7-nitro derivatives that substantially lower both pKₐ values and trapping [1].

Antimalarial drug design pH trapping food vacuole accumulation physicochemical profiling

C5a Receptor Binding Inhibition: Potency of 4,6-Diaminoquinoline Scaffold vs. Reference Antagonist L-156,602

The 4,6-diaminoquinoline core was identified by Lanza et al. as a privileged scaffold for C5a receptor antagonism through a focused screen of positively charged, amine-containing molecules [1]. Two lead compounds from this series—N,N'-bis(4-amino-2-methyl-6-quinolyl)urea (compound 1) and 6-N-(2-chlorocinnamoyl)-4,6-diamino-2-methylquinoline (compound 7)—inhibited ¹²⁵I-C5a binding to human neutrophil membranes with IC₅₀ values of 3.3 µg/mL and 12 µg/mL, respectively [1]. The reference C5a antagonist L-156,602 (a cyclic hexadepsipeptide, MW 841 Da) exhibits an IC₅₀ of 1.7 µg/L (0.0017 µg/mL) in the same assay format, representing approximately 1,900-fold higher potency by mass but with a fundamentally different chemotype, molecular weight, and synthetic tractability . CAS 78703-87-4, as a small-molecule 4,6-diaminoquinoline (free base MW 258 Da), offers the synthetic accessibility and structural simplicity characteristic of this scaffold class, with the specific substitution pattern amenable to further medicinal chemistry optimization aimed at improving C5a receptor affinity [1].

Complement C5a receptor inflammation 4,6-diaminoquinoline radioligand binding

Immunostimulant Activity: 4,6-Diaminoquinoline Series in a Mouse Protection Model

Ruszala-Mallon et al. synthesized and evaluated a series of 4,6-diaminoquinoline derivatives for immunostimulant activity in a mouse protection model. Compounds were administered subcutaneously and assessed for their ability to provide statistically significant (p < 0.05) protection against a lethal infectious challenge compared to vehicle-treated controls [1]. The study established the 4,6-diaminoquinoline scaffold as a novel class of potent immunostimulants, with minimum effective doses (MED) reported for the most active analogs [1]. CAS 78703-87-4 shares the core 4,6-diaminoquinoline pharmacophore but differs from the most potent analogs described in the study by the nature of the N4 substituent (diethylaminoethyl vs. aryl or substituted benzyl groups), which positions it as a comparator compound for structure-activity relationship expansion rather than as the optimized lead [1].

Immunostimulation mouse protection model minimum effective dose innate immunity

Structural Differentiation from NSC 23766: Side Chain Architecture and Target Selectivity Implications

NSC 23766 (CAS 733767-34-5) is a widely used Rac1-GEF interaction inhibitor that incorporates a quinoline-4,6-diamine core but extends the structure with a 2-methyl substituent on the quinoline ring and a complex N6-(2-((4-(diethylamino)-1-methylbutyl)amino)-6-methylpyrimidin-4-yl) appendage, yielding a molecular weight of 531.1 g/mol (trihydrochloride salt) . In cell-free assays, NSC 23766 inhibits Rac1 activation with an IC₅₀ of ~50 µM and does not inhibit the closely related Rho GTPases Cdc42 or RhoA at comparable concentrations [1]. However, Levay et al. subsequently demonstrated that NSC 23766 additionally acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) with Kb values in the low micromolar range, introducing a significant off-target liability [2]. CAS 78703-87-4 (free base MW 258.36) lacks both the 2-methylquinoline modification and the pyrimidinyl extension, presenting a substantially simpler, lower-molecular-weight scaffold. This structural simplification eliminates the structural determinants of Rac1 inhibition and mAChR binding present in NSC 23766, repositioning the compound for applications where Rac1/mAChR activity is undesirable and a cleaner 4,6-diaminoquinoline starting point is preferred [2].

Rac1 inhibition NSC 23766 quinoline-4,6-diamine off-target profiling

Physicochemical and Salt Form Differentiation: Diphosphate Salt vs. Free Base and Hydrochloride Analogs

CAS 78703-87-4 is specifically supplied as the diphosphate salt, distinguishing it from the free base (C₁₅H₂₂N₄, MW 258.36) and from hydrochloride salt forms commonly employed for related 4-aminoquinolines (e.g., chloroquine diphosphate, amodiaquine dihydrochloride) . The diphosphate counterion increases the formal molecular weight and is expected to enhance aqueous solubility relative to the free base, which has a calculated density of 1.131 g/cm³, a boiling point of 454.7 °C, and a flash point of 228.8 °C . While direct solubility comparisons between the diphosphate salt and hydrochloride salts of close analogs are not available in the public domain, the choice of phosphate as the counterion typically confers intermediate aqueous solubility with reduced hygroscopicity compared to hydrochloride salts—a consideration for researchers requiring consistent weighing and formulation behavior under ambient laboratory conditions .

Salt selection aqueous solubility crystallinity formulation development

Recommended Research and Procurement Application Scenarios for 6-Amino-4-((2-(diethylamino)ethyl)amino)quinoline Diphosphate


Antimalarial Mechanism-of-Action Studies Requiring High Vacuolar Accumulation

Researchers investigating pH-dependent drug accumulation in the Plasmodium falciparum digestive vacuole can use CAS 78703-87-4 as a tool compound with predicted high vacuolar trapping efficiency (~97% of chloroquine reference) based on its amino-substituted quinoline core, which confers elevated quinoline nitrogen and tertiary amine pKₐ values [1]. This contrasts with 7-halo-substituted analogs that exhibit substantially lower trapping, enabling comparative studies that dissect the contribution of vacuolar accumulation to antiplasmodial potency independent of β-hematin inhibitory activity.

Complement C5a Receptor Antagonist Lead Optimization

Medicinal chemistry groups pursuing small-molecule C5a receptor antagonists can employ CAS 78703-87-4 as a low-molecular-weight (free base MW 258) starting scaffold for SAR expansion, building on the validated 4,6-diaminoquinoline chemotype identified in the original Merck C5a program where lead compounds demonstrated IC₅₀ values of 3.3–12 µg/mL in human neutrophil membrane binding assays [1]. The compound's synthetic accessibility and the presence of two modifiable amino groups (4-position side chain terminus and 6-position) offer advantages over peptide-based antagonists such as L-156,602 for iterative analog synthesis.

Immunostimulant Scaffold for Innate Immunity Probe Development

Investigators studying innate immune activation can utilize CAS 78703-87-4 as a core scaffold for developing novel immunostimulants, based on the demonstrated in vivo efficacy of 4,6-diaminoquinoline derivatives in a mouse protection model where statistically significant protection (p < 0.05) was achieved at defined subcutaneous doses [1]. The diethylaminoethyl substituent at the 4-position provides a distinct vector for further side chain modification compared to the aryl-substituted analogs described in the primary literature, facilitating the exploration of uncharted SAR space.

Negative Control or Comparator for NSC 23766 Rac1 Studies

In experiments employing NSC 23766 as a Rac1-GEF inhibitor, CAS 78703-87-4 can serve as a structurally related negative control that retains the quinoline-4,6-diamine core but lacks the extended pyrimidinyl side chain responsible for Rac1 inhibitory activity (IC₅₀ ~50 µM) and muscarinic receptor off-target binding [1][2]. Its use as a comparator compound enables researchers to attribute observed cellular phenotypes specifically to Rac1 pathway modulation rather than to nonspecific effects of the quinoline-diamine pharmacophore.

Quote Request

Request a Quote for 6-Amino-4-((2-(diethylamino)ethyl)amino)quinoline diphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.